molecular formula C17H17ClO B1608125 4-n-Butyl-4'-chlorobenzophenone CAS No. 64357-64-8

4-n-Butyl-4'-chlorobenzophenone

Cat. No. B1608125
CAS RN: 64357-64-8
M. Wt: 272.8 g/mol
InChI Key: AQBRHFJAYFKZGL-UHFFFAOYSA-N
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Description

4-n-Butyl-4’-chlorobenzophenone is a chemical compound with the CAS Number: 64357-64-8 . Its molecular formula is C17H17ClO and it has a molecular weight of 272.77 . The IUPAC name for this compound is (4-butylphenyl)(4-chlorophenyl)methanone .

Scientific Research Applications

Organic Optoelectronic Devices

4-n-Butyl-4’-chlorobenzophenone: is utilized in the synthesis of organic optoelectronic materials due to its ability to influence the optical and electrochemical properties of these devices . Its molecular structure can be tailored to enhance the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells, which are pivotal in the development of flexible, lightweight, and energy-efficient technology.

Liquid Crystal Displays (LCDs)

In the realm of display technology, 4-n-Butyl-4’-chlorobenzophenone plays a role in the development of liquid crystals, which are essential for LCDs . The compound’s properties help in the stabilization of liquid crystal phases, which is crucial for the display’s ability to render images with high resolution and quality.

Pharmaceutical Research

The electrochemical properties of 4-n-Butyl-4’-chlorobenzophenone are of interest in pharmaceutical research. While specific applications in this field require further exploration, the compound’s potential in the synthesis of new medicinal molecules is noteworthy, as it could lead to the development of novel therapeutic agents .

Materials Chemistry

In materials chemistry, 4-n-Butyl-4’-chlorobenzophenone is significant for its contribution to the synthesis of new materials with desirable thermal and mechanical properties . It can be used to create eutectic molecular liquids with specific thermodynamic characteristics, beneficial for various industrial applications.

Photochemistry

4-n-Butyl-4’-chlorobenzophenone: is involved in photochemical reactions that are fundamental in the synthesis of compounds with unique light-absorbing or emitting properties . These properties are crucial for the development of photoinitiators and dyes, which have applications ranging from 3D printing to textile manufacturing.

Electrochemical Properties

The compound’s role in influencing the electrochemical behavior of materials is significant for the development of sensors and batteries . By modifying the electrochemical properties, researchers can enhance the efficiency and longevity of energy storage devices, which is vital for the advancement of portable electronics and electric vehicles.

Safety And Hazards

While specific safety data for 4-n-Butyl-4’-chlorobenzophenone is not available, similar compounds like 4-Chlorobenzophenone are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(4-butylphenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBRHFJAYFKZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373797
Record name 4-n-Butyl-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-n-Butyl-4'-chlorobenzophenone

CAS RN

64357-64-8
Record name Methanone, (4-butylphenyl)(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64357-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Butyl-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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